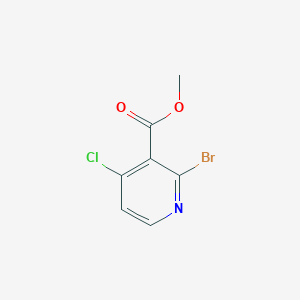

Methyl 2-bromo-4-chloronicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

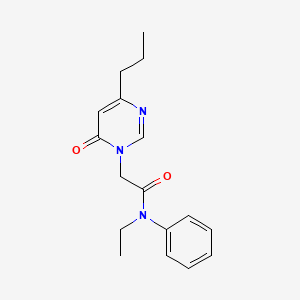

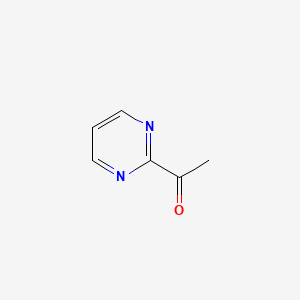

“Methyl 2-bromo-4-chloronicotinate” is a chemical compound with the molecular formula C7H5BrClNO2 . It is used in various chemical reactions and has a molecular weight of 250.48 .

Synthesis Analysis

The synthesis of “Methyl 2-bromo-4-chloronicotinate” involves the use of 2-chloro-3-picolinic acid and methanol. Thionyl chloride is added under an ice bath, and the mixture is stirred and heated to reflux for 8 hours .Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-4-chloronicotinate” is represented by the InChI code: 1S/C7H5BrClNO2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3 . This indicates that the molecule consists of a methyl group (CH3) attached to a 2-bromo-4-chloronicotinate group .Physical And Chemical Properties Analysis

“Methyl 2-bromo-4-chloronicotinate” has a molecular weight of 250.48 . It is stored under an inert atmosphere at a temperature between 2-8°C . The compound is available in liquid, solid, or semi-solid form .Aplicaciones Científicas De Investigación

Emission and Environmental Impact

- Emission from Biomass Burning : Research highlights the significant emission of methyl bromide from biomass burning, indicating its role in stratospheric bromine contribution and ozone layer depletion. This understanding points towards the environmental impact assessment of halogenated compounds including those similar to "Methyl 2-bromo-4-chloronicotinate" (Man� & Andreae, 1994).

Alternatives and Soil Fumigation

- Chemical Alternatives for Pre-plant Soil Fumigation : The research discusses alternatives to methyl bromide for pre-plant soil fumigation, such as chloropicrin and 1,3-dichloropropene. These alternatives provide significant control of plant pathogens but lack the versatility of methyl bromide, highlighting the ongoing search for effective replacements (Duniway, 2002).

Pesticide and Quarantine Uses

- Alternatives to Methyl Bromide Treatments : The study reviews various alternatives to methyl bromide for controlling pests in stored products and for quarantine purposes. The alternatives explored include physical control methods and chemical fumigants like phosphine and sulfuryl fluoride, indicating a shift towards integrated pest management and environmentally friendly options (Fields & White, 2002).

Research on Alternatives

- USDA-ARS Research on Alternatives : This research presents an overview of alternatives to methyl bromide for both pre-plant and post-harvest pest control, focusing on the development of integrated management systems that include chemical, genetic, and cultural control measures (Schneider et al., 2003).

Safety and Hazards

“Methyl 2-bromo-4-chloronicotinate” is classified under the GHS07 hazard class . The compound carries a warning signal word, and its hazard statements include H302 . Precautionary measures include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, and not ingesting the compound .

Mecanismo De Acción

Mode of Action

It is known that similar compounds, such as methyl nicotinate, act as peripheral vasodilators . This suggests that Methyl 2-bromo-4-chloronicotinate may interact with its targets to induce changes in cellular processes, potentially involving vasodilation or other mechanisms.

Biochemical Pathways

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that Methyl 2-bromo-4-chloronicotinate could potentially influence similar biochemical pathways.

Pharmacokinetics

It’s known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability .

Result of Action

Based on the potential vasodilatory effects of similar compounds , it’s possible that Methyl 2-bromo-4-chloronicotinate could induce changes in blood flow or other cellular processes.

Action Environment

The action, efficacy, and stability of Methyl 2-bromo-4-chloronicotinate can be influenced by various environmental factors. For instance, the compound’s stability is affected by temperature, as it should be stored in an inert atmosphere at 2-8°C . Other environmental factors, such as pH or the presence of other chemicals, could also potentially influence the compound’s action and efficacy.

Propiedades

IUPAC Name |

methyl 2-bromo-4-chloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSQDHCCSZHVKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromo-4-chloronicotinate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide](/img/structure/B2898088.png)

![2-[(4-Hydroxyphenyl)methyl]-3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2H-furan-5-one](/img/structure/B2898098.png)

![N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2898099.png)

![2-Amino-4-(2-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2898100.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2898101.png)